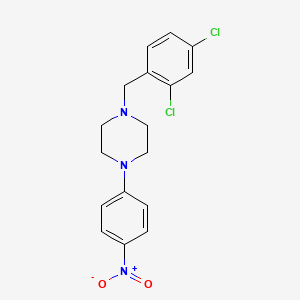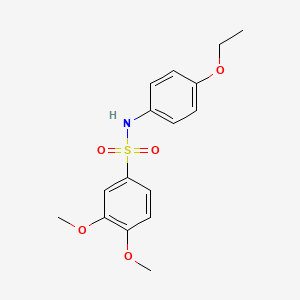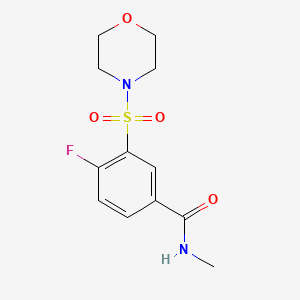
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine, also known as DNCB, is a chemical compound that has been widely used in scientific research. DNCB is a piperazine derivative that has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes.
作用机制
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is believed to exert its biological activity by inhibiting the activity of nitric oxide synthase, an enzyme that is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in regulating various physiological processes, including blood pressure, inflammation, and neurotransmission. By inhibiting the activity of nitric oxide synthase, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine can alter the levels of nitric oxide in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been found to have significant biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. In addition, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to have cardiovascular effects, including the ability to regulate blood pressure and improve endothelial function.
实验室实验的优点和局限性
One of the major advantages of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its broad range of biological activity. It can be used to study a variety of physiological and biochemical processes, making it a versatile tool for scientific research. However, one of the limitations of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is its potential toxicity. It can cause skin irritation and other adverse effects, and its use should be carefully monitored in lab experiments.
未来方向
There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antimicrobial agents based on the structure of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. Another potential direction is the investigation of the role of nitric oxide in the pathogenesis of various diseases, including cardiovascular disease and cancer. Additionally, the potential therapeutic applications of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in the treatment of inflammatory diseases and other conditions warrant further investigation.
合成方法
The synthesis of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 2,4-dichlorobenzylamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine as a yellow crystalline solid with a melting point of 167-169°C.
科学研究应用
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been found to have significant activity against a wide range of microorganisms, making it a valuable tool for studying the mechanisms of action of antimicrobial agents. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been used to study the role of nitric oxide in the regulation of cardiovascular function and the pathogenesis of various diseases.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-2-1-13(17(19)11-14)12-20-7-9-21(10-8-20)15-3-5-16(6-4-15)22(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHHCYACJJUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266482 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)

![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)



![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)